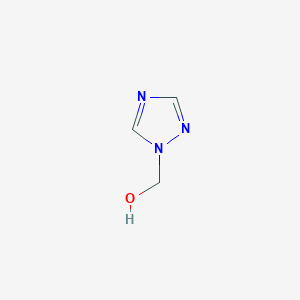

(1H-1,2,4-Triazol-1-yl)methanol

Overview

Description

“(1H-1,2,4-Triazol-1-yl)methanol” is a chemical compound that contains a triazole ring, a type of heterocyclic ring structure that consists of two carbon atoms and three nitrogen atoms . The molecular weight of a similar compound, “[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, is 175.19 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of 19 novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study described a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid .

Molecular Structure Analysis

The molecular structure of “(1H-1,2,4-Triazol-1-yl)methanol” and its derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving “(1H-1,2,4-Triazol-1-yl)methanol” and its derivatives have been studied in various contexts . For example, one study reported the in vitro cytotoxic activities of synthesized compounds against human cancer cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1H-1,2,4-Triazol-1-yl)methanol” and its derivatives can be determined using various techniques . For example, one study reported the melting point, NMR, and IR data of a similar compound .

Scientific Research Applications

Drug Discovery

Triazoles, including derivatives like “(1H-1,2,4-Triazol-1-yl)methanol” , are widely used in drug discovery due to their pharmacological properties. They have been incorporated into compounds that exhibit antiproliferative activity against various cancer cell lines .

Organic Synthesis

In organic chemistry, triazoles serve as versatile building blocks for synthesizing complex molecular structures. They are used to create a diverse range of organic compounds with potential applications in medicinal chemistry .

Polymer Chemistry

Triazole derivatives are utilized in polymer chemistry to modify polymers and enhance their properties such as thermal stability and mechanical strength. This makes them valuable for creating specialized materials .

Supramolecular Chemistry

The unique structure of triazoles allows them to form supramolecular assemblies through hydrogen bonding and other non-covalent interactions. This has implications for designing new materials and sensors .

Bioconjugation

Triazole rings can be used for bioconjugation, which is the process of attaching two molecules together, often a small molecule to a biomolecule like proteins or nucleic acids. This is useful in drug development and diagnostic assays .

Chemical Biology

In chemical biology, triazoles are important for studying biological systems. They can act as probes or modulators of biological function, aiding in the understanding of complex biological processes .

Fluorescent Imaging

Some triazole compounds exhibit fluorescent properties and can be used as imaging agents. They help in visualizing biological processes and structures with high specificity and sensitivity .

Materials Science

Due to their stability and functionalizability, triazoles are used in materials science to create advanced materials with desired properties for various technological applications .

Safety and Hazards

“(1H-1,2,4-Triazol-1-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

The future directions for research on “(1H-1,2,4-Triazol-1-yl)methanol” and its derivatives could involve the design and development of more selective and potent anticancer molecules . Further investigation into the mechanism of action and the optimization of the synthesis process could also be beneficial .

Mechanism of Action

Target of Action

The primary target of (1H-1,2,4-Triazol-1-yl)methanol and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

(1H-1,2,4-Triazol-1-yl)methanol and its derivatives interact with the aromatase enzyme by forming hydrogen bonds . This interaction inhibits the activity of the enzyme, thereby disrupting the synthesis of estrogens . The inhibition of estrogen production can lead to the suppression of estrogen-dependent cancer cell growth .

Biochemical Pathways

The inhibition of the aromatase enzyme by (1H-1,2,4-Triazol-1-yl)methanol affects the biosynthesis of estrogens. This disruption in the estrogen biosynthesis pathway can lead to a decrease in the proliferation of estrogen-dependent cancer cells .

Result of Action

The result of the action of (1H-1,2,4-Triazol-1-yl)methanol is the inhibition of the growth and proliferation of estrogen-dependent cancer cells . This is achieved through the disruption of estrogen biosynthesis, which is crucial for the growth of these cells .

properties

IUPAC Name |

1,2,4-triazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRAKJMHCWUABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364266 | |

| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-1,2,4-Triazol-1-yl)methanol | |

CAS RN |

74205-82-6 | |

| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-1,2,4-triazol-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

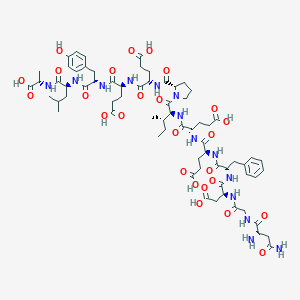

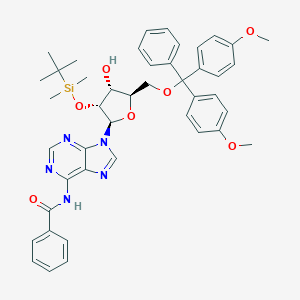

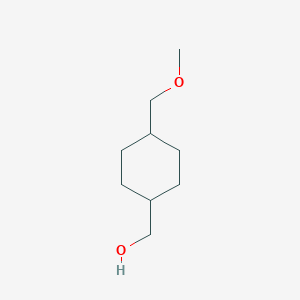

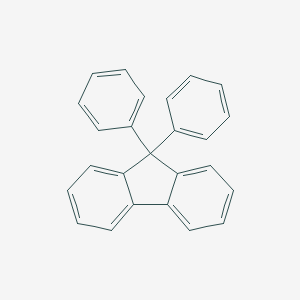

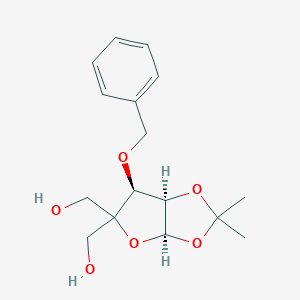

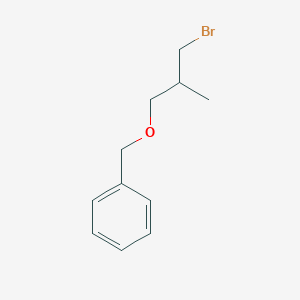

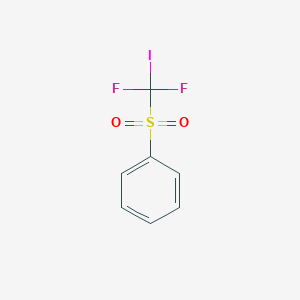

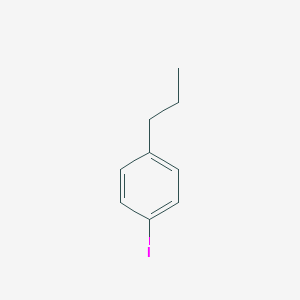

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.